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Cat. No.: B1669140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Amitifadine

(formerly EB-1010), a serotonin-preferring triple reuptake inhibitor. The focus is on its

development for Major Depressive Disorder (MDD), for which it underwent a Phase II proof-of-

concept study and a larger Phase IIb/IIIa trial. Preclinical investigations have also explored its

potential for smoking cessation and alcoholism; however, to date, no human clinical trial data

for these indications have been publicly disclosed.

Mechanism of Action
Amitifadine is a triple reuptake inhibitor that blocks the serotonin (SERT), norepinephrine

(NET), and dopamine (DAT) transporters.[1] This action increases the synaptic availability of

these key neurotransmitters involved in mood regulation. Its inhibitory potency ratio for

SERT:NET:DAT is approximately 1:2:8, classifying it as a serotonin-preferring triple reuptake

inhibitor.[2]
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Caption: Amitifadine's Mechanism of Action. (Within 100 characters)

Clinical Trials for Major Depressive Disorder: A
Head-to-Head Comparison
Amitifadine's clinical development for MDD was primarily defined by two key studies: a

promising Phase II proof-of-concept trial and a subsequent, larger Phase IIb/IIIa (TRIADE) trial

that did not meet its primary endpoint.
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Feature
Phase II Proof-of-Concept
Study (Tran et al.)

Phase IIb/IIIa TRIADE
Study (NCT01318434)

Study Phase II IIb/IIIa

Number of Patients
63 (56 in modified intent-to-

treat population)[2]
342[3]

Patient Population
Major Depressive Disorder

(HAMD-17 ≥ 22)[2]

MDD with inadequate

response to one prior SSRI or

SNRI[3]

Interventions

Amitifadine (25mg BID for 2

wks, then 50mg BID for 4 wks)

vs. Placebo[2]

Amitifadine (50mg/day or

100mg/day) vs. Placebo and

Paroxetine (active comparator)

[1][4]

Primary Endpoint

Change from baseline in

Montgomery-Åsberg

Depression Rating Scale

(MADRS) total score[2]

Change from baseline in

MADRS total score[1]

MADRS Baseline (mean) 31.4[2] Not Reported

Change in MADRS (mean)

Amitifadine: -13.4 (from

baseline of 31.4 to 18.2);

Placebo: -9.4 (from baseline of

31.4 to 22.0)[2]

Not Statistically Significant for

either 50mg or 100mg dose vs.

Placebo[1]

p-value (vs. Placebo) 0.028[2]
Not Reported (stated as not

statistically significant)[1]

HAMD-17 Baseline (mean) 29.6[2] Not Reported

Key Secondary Outcomes

Statistically significant

improvement in Clinical Global

Impression of Change -

Improvement (p=0.03) and

anhedonia factor score

(p=0.049)[2]

Not Reported in top-line results
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Safety and Tolerability

Well-tolerated, comparable to

placebo; no serious adverse

events reported.[2]

Well-tolerated at both doses;

no significant side effects

compared to paroxetine, which

was associated with sexual

dysfunction.[5]

Experimental Protocols
This was a 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[2]

Inclusion Criteria: Patients with a diagnosis of Major Depressive Disorder and a 17-item

Hamilton Depression Rating Scale (HAMD-17) score of ≥ 22 at baseline.[2]

Treatment Regimen: Patients were randomized to receive either Amitifadine (25 mg twice

daily for the first two weeks, followed by 50 mg twice daily for the remaining four weeks) or a

placebo.[2]

Efficacy Assessments: The primary efficacy measure was the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary measures

included the HAMD-17 and the Clinical Global Impression of Change - Improvement (CGI-I)

scale.[2]

Screening
(HAMD-17 >= 22)

Randomization

Amitifadine
25mg BID (2 wks)

-> 50mg BID (4 wks)
Placebo

6-Week Endpoint
(MADRS, HAMD-17, CGI-I)
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Caption: Phase II Proof-of-Concept Study Workflow. (Within 100 characters)

The TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) study was a Phase IIb/IIIa

clinical trial designed to further assess the safety and efficacy of Amitifadine.[3]

Study Design: This study utilized a Sequential Parallel Comparison Design (SPCD) to reduce

the high placebo response rates often seen in antidepressant trials.[3]

Patient Population: The trial enrolled patients with MDD who had not responded to at least

one prior adequate course of a first-line antidepressant, such as an SSRI or SNRI.[1][3]

Treatment Arms: Patients were randomized to receive Amitifadine at doses of 50 mg/day or

100 mg/day, a placebo, or the active comparator paroxetine.[1][4]

Primary Outcome: The primary endpoint was the change from baseline in the MADRS total

score.[1]

Results: The top-line results indicated that neither the 50 mg nor the 100 mg dose of

Amitifadine showed a statistically significant difference from placebo on the primary endpoint.

[1] It was suggested that the doses of Amitifadine may have been too low.[5]
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Caption: TRIADE Study (SPCD) Logical Flow. (Within 100 characters)

Investigations in Other Indications
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While Amitifadine was primarily developed for MDD, its mechanism of action suggested

potential utility in other areas. Preclinical studies in animal models have investigated its effects

on nicotine self-administration for smoking cessation and on binge drinking for alcoholism.

However, a comprehensive search of publicly available clinical trial registries and scientific

literature did not yield any results for human clinical trials of Amitifadine for these indications.

The development for these potential uses does not appear to have progressed to the clinical

stage.

Summary and Conclusion
The clinical development of Amitifadine for Major Depressive Disorder provides a tale of initial

promise followed by a setback in a larger, more complex trial. The Phase II proof-of-concept

study demonstrated statistically significant efficacy in improving depressive symptoms,

including anhedonia, with a favorable side-effect profile.[2] However, the subsequent Phase

IIb/IIIa TRIADE study failed to replicate these findings at the tested doses of 50mg and 100mg

per day in a population of patients who had not responded to prior antidepressant treatment.[1]

While the tolerability of Amitifadine remained a positive attribute, the lack of superior efficacy to

placebo in the TRIADE trial led to the discontinuation of its development for MDD. The

hypothesis that higher doses might have yielded different results remains untested in a clinical

setting.[5] For other potential indications such as smoking cessation and alcoholism, the

development of Amitifadine did not proceed to human clinical trials based on available data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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